N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline
Description
N-[(3-Chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline is a nitroaniline derivative characterized by a benzyl group substituted with 3-chloro and 4-methoxy moieties, attached to a 2-nitro-4-(trifluoromethyl)aniline core.
- Electron-Withdrawing Groups: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups at the 2- and 4-positions of the aniline ring are strong electron-withdrawing substituents, which can stabilize the aromatic system and alter solubility or binding affinity .
- Synthetic Routes: Similar compounds are synthesized via reductive amination (e.g., NaBH₄/I₂-mediated reactions) or nucleophilic aromatic substitution, as seen in pyrazole- and morpholine-containing analogs .
Properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3/c1-24-14-5-2-9(6-11(14)16)8-20-12-4-3-10(15(17,18)19)7-13(12)21(22)23/h2-7,20H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYINZRSCPTORE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a suitable aromatic precursor, followed by the introduction of the trifluoromethyl group through a Friedel-Crafts reaction. The final step often involves the coupling of the intermediate with an aniline derivative under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 3-position of the methoxyphenyl group exhibits moderate electrophilicity, enabling nucleophilic substitution under controlled conditions. Key findings include:
The methoxy group at the 4-position remains inert under these conditions due to steric hindrance and electron-donating effects .
Enzymatic Demethylation
In biological systems, the 4-methoxy group undergoes CYP4F11-mediated oxidative demethylation, generating a phenolic metabolite with enhanced inhibitory activity against stearoyl-CoA desaturase (SCD) :
| Parameter | Value | Significance |
|---|---|---|
| Enzyme Responsible | CYP4F11 | Expressed in cancer cell lines |
| Metabolic Product | Hydroxy derivative | Irreversible SCD inhibition |
| EC₅₀ (Parent vs. Metabolite) | 1826 µM vs. 144 µM (in vitro) | 12.7-fold increase in potency |
This reaction underpins the compound’s role as a prodrug in therapeutic contexts .
Reduction of Nitro Group
The 2-nitro group is selectively reducible to an amine under catalytic hydrogenation:
| Conditions | Catalyst | Product | Purity |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C | 10% Pd/C | 2-amino-4-(trifluoromethyl)aniline | 90% |
Competing reduction of the trifluoromethyl group is not observed due to its high stability.
Hydrolysis and Stability
The compound demonstrates limited hydrolytic stability under acidic or basic conditions:
| Condition | Observation | Degradation Pathway |
|---|---|---|
| 1M HCl, 60°C, 3 h | Partial cleavage of benzylamine linkage | Protonation followed by hydrolysis |
| 1M NaOH, RT, 24 h | No degradation | Methoxy and nitro groups stabilize |
Hydrolysis is pH-dependent and primarily affects the methylene bridge .
Electrophilic Aromatic Substitution
| Reagent | Temperature | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C | 2-nitro-4-(trifluoromethyl)-5-nitroaniline | <10% |
This low yield reflects the deactivating nature of existing substituents.
Cross-Coupling Reactions
The chlorine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, though yields are modest:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Biaryl derivative | 35% |
Reactivity is limited by steric bulk near the reaction site .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline exhibit promising anticancer properties. For instance, derivatives of related structures have been evaluated for their efficacy against various cancer cell lines. In particular, compounds with similar nitro and trifluoromethyl functionalities have shown significant growth inhibition in tumor cells such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activities. Compounds containing nitro groups are often investigated for their ability to inhibit bacterial growth. Preliminary studies on related compounds have demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating that this compound could be a candidate for further exploration in this area .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps often include:
- Formation of the Aniline Derivative : Starting from an appropriate aniline precursor.
- Introduction of the Trifluoromethyl Group : This can be achieved through electrophilic fluorination or other fluorination techniques.
- Nitro Group Introduction : The nitro group is usually introduced via nitration reactions under controlled conditions to prevent over-nitration.
These synthetic routes are essential for optimizing yield and purity, which are critical for biological testing.
Case Studies and Research Findings
- Antitubercular Activity : A study demonstrated that compounds with similar structures showed potent antitubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL . This highlights the potential of this compound as a scaffold for developing new antitubercular agents.
- In Vitro Evaluation : Research conducted on related compounds indicated promising in vitro anticancer activity, suggesting that structural modifications could enhance therapeutic efficacy against various cancer types .
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to target molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural analogs vary in substituents, leading to differences in physicochemical and biological properties:
Key Findings
Substituent Impact on Reactivity and Bioactivity: Chloro vs. Trifluoromethyl Group: The -CF₃ group enhances metabolic stability and lipophilicity, a feature shared with agrochemicals and pharmaceuticals . N-Alkylation: N-Methyl or N-ethyl substituents (e.g., ) improve solubility but may reduce reactivity in nucleophilic substitution reactions.
Synthetic Accessibility :
- Pyrazole-containing analogs () require multistep synthesis, while simpler N-alkyl derivatives () are synthesized via direct alkylation.
- The target compound’s benzyl group may necessitate reductive amination or coupling strategies, as seen in and .
Physical Properties :
- Melting points vary significantly: Pyrazole derivatives (402–404 K) vs. morpholine-containing compounds (469–471 K) , reflecting differences in crystallinity and intermolecular interactions.
Catalysis: Enaminone-benzenediamine hybrids () act as organocatalysts, suggesting the target compound’s utility in asymmetric synthesis.
Biological Activity
N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline (CAS No. 478259-85-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 360.72 g/mol. The compound features multiple functional groups that contribute to its biological activity, including a nitro group, trifluoromethyl group, and a methoxy-substituted aromatic ring.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25.72 ± 3.95 |
| HeLa | 30.00 ± 5.00 |
| A549 | 22.40 ± 2.80 |
These results indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antibacterial Activity
The compound has also shown promising antibacterial activity against various strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 32 |
| Bacillus subtilis | 16 |
The MIC values indicate that the compound exhibits effective antibacterial properties, particularly against Gram-positive bacteria .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cell proliferation and survival pathways. The presence of the nitro group is known to enhance the compound's reactivity, potentially leading to the formation of reactive intermediates that can induce oxidative stress in cancer cells .
Case Studies and Research Findings
- Study on Anticancer Activity : In a study examining its effects on MCF cell lines, it was found that the compound significantly suppressed tumor growth in vivo when administered to tumor-bearing mice, indicating its potential as an effective anticancer agent .
- Antibacterial Efficacy : Another study focused on the antibacterial properties revealed that this compound had superior activity compared to traditional antibiotics against certain bacterial strains, suggesting its utility in treating resistant infections .
Q & A
Basic: What are the recommended synthetic pathways for N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via reductive amination or Schiff base formation. For example:
- Reductive Amination: React 3-chloro-4-methoxybenzylamine with 2-nitro-4-(trifluoromethyl)benzaldehyde using NaBH₄/I₂ in methanol under reflux (yield ~73%) .
- Coupling Reactions: Utilize Buchwald-Hartwig amination for aryl halide intermediates, optimizing palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in toluene at 110°C .
Yield Optimization: - Use anhydrous solvents and inert atmospheres to prevent side reactions.
- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 aldehyde:amine ratio) to minimize unreacted starting material .
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro groups) .
- HRMS: Validate molecular weight (e.g., [M+H]+ calculated: 388.03381; observed: 388.03388) .
- X-Ray Crystallography: Resolve bond lengths and angles (e.g., C–C mean 0.004 Å, R factor ≤0.05) using single-crystal diffraction .
Data Table:
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | Aromatic H: δ 8.12 (d, J=8.4 Hz, 1H) | |
| X-Ray | C-Nitro bond: 1.45 Å; Cl-C-C angle: 120.1° |
Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?
Methodological Answer:
- Computational Setup: Use Gaussian 09 with B3LYP/6-311G(d,p) basis set to optimize geometry and calculate frontier orbitals .
- Key Outputs:
- Validation: Compare theoretical IR spectra with experimental data (RMSD <5 cm⁻¹) .
Advanced: How to resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer:
- Orthogonal Assays: Perform dose-response curves (e.g., IC₅₀) in both cell-free (enzyme inhibition) and cell-based (cytotoxicity) systems .
- Control Experiments: Include trifluralin (a canonical dinitroaniline) as a reference to validate assay conditions .
- Data Analysis: Use Hill slope models to distinguish non-specific toxicity from target-specific effects .
Advanced: What strategies assess the compound’s stability under physiological and environmental conditions?
Methodological Answer:
- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 48h; analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Photostability: Expose to UV light (λ=254 nm) and monitor nitro group reduction using UV-Vis spectroscopy (λmax=420 nm decay) .
- Kinetic Studies: Determine half-life (t₁/₂) under accelerated conditions (e.g., 70°C) to extrapolate shelf life .
Basic: How to troubleshoot impurities during synthesis?
Methodological Answer:
- Chromatographic Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) to separate nitro-reduction byproducts .
- Recrystallization: Dissolve crude product in hot ethanol and cool to 4°C for crystal formation (yield: 78%) .
- Spectroscopic Tracking: Identify impurities via LC-MS and adjust reaction time/temperature to suppress side reactions .
Advanced: What in silico approaches evaluate environmental impact or biodegradability?
Methodological Answer:
- QSAR Models: Predict logP (e.g., 3.8) and biodegradation half-life using EPI Suite™ .
- Molecular Dynamics (MD): Simulate soil adsorption coefficients (Koc) to assess groundwater contamination risks .
- Metabolic Pathway Prediction: Use UM-BBD to identify potential microbial degradation pathways (e.g., nitro group reduction) .
Basic: How to validate the compound’s purity for pharmacological studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
